
Cyclohexyl vinyl ether
Overview
Description
It is a colorless to yellow liquid with a sweetish odor and is soluble in water and many organic solvents . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl vinyl ether can be synthesized through the reaction of cyclohexanol with acetylene in the presence of a potassium hydroxide (KOH) solution. The reaction is carried out in a synthesis tower at temperatures ranging from 150 to 180°C and pressures between 0.18 to 0.45 MPa. The cyclohexanol and KOH solution are sprayed from the top of the tower, while the acetylene gas is introduced from the bottom, allowing for a counter-current reaction .
Industrial Production Methods
The industrial production of this compound follows a similar process to the synthetic route described above. The reaction conditions are optimized to ensure high yield and purity of the product. The unreacted gases and the product are separated through condensation, and the KOH solution is recycled for further use .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl vinyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert it into cyclohexanol.
Substitution: It can undergo substitution reactions where the vinyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions
Major Products
Oxidation: Cyclohexanone and other ketones.
Reduction: Cyclohexanol.
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
Scientific Research Applications
-
Polymer Chemistry:
- CHVE is primarily used as an intermediate in the synthesis of vinyl chloride polymers. It participates in charge transfer-complex polymerization with electron-deficient monomers such as maleic anhydride, enhancing the solubility and flexibility of the resulting copolymers .
- The compound's ability to form alternating copolymers contributes to improved mechanical properties and thermal stability, making it suitable for applications requiring durable materials.
-
Coatings and Adhesives:
- In industrial applications, CHVE is utilized in the production of coatings and adhesives due to its excellent adhesion properties and ability to crosslink with other polymers. These characteristics are particularly beneficial in anticorrosion systems where durability is essential .
- The incorporation of CHVE into resin formulations enhances their performance, providing better resistance to environmental factors.
-
Pharmaceuticals:
- The compound is also explored for use in drug delivery systems. Its solubility in various solvents allows for the development of formulations that can improve the bioavailability of certain drugs .
- Research indicates that CHVE can be employed in synthesizing biologically active compounds, expanding its potential therapeutic applications.
Case Study 1: Cationic Polymerization
A study investigated the use of CHVE in cationic polymerization processes to produce alkyd-type surface coatings. The resulting polymers demonstrated enhanced mechanical properties compared to traditional formulations, highlighting CHVE's role in advancing coating technologies .
Case Study 2: Anticorrosion Coatings
Research focused on developing anticorrosion coatings using CHVE-based resins showed significant improvements in adhesion and flexibility. These coatings exhibited superior performance under harsh environmental conditions, underscoring the compound's utility in protective applications .
Comparative Table of Applications
Application Area | Description | Benefits |
---|---|---|
Polymer Chemistry | Intermediate for vinyl chloride polymers | Enhanced solubility and mechanical properties |
Coatings & Adhesives | Used in resin formulations for coatings | Improved adhesion and durability |
Pharmaceuticals | Potential use in drug delivery systems | Increased bioavailability of drugs |
Mechanism of Action
The mechanism of action of Cyclohexyl vinyl ether involves its interaction with various molecular targets and pathways. It can act as a monomer in polymerization reactions, forming polymers with unique properties. The vinyl group allows for easy modification and functionalization, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl methyl ether
- Cyclohexyl ethyl ether
- Cyclohexyl propyl ether
Uniqueness
Cyclohexyl vinyl ether is unique due to its vinyl group, which provides reactivity and versatility in chemical reactions. This makes it more suitable for specific applications compared to other cyclohexyl ethers .
Biological Activity
Cyclohexyl vinyl ether (CHVE), with the chemical formula and CAS No. 2182-55-0, is a monofunctional vinyl ether that has garnered interest in various fields due to its unique properties and potential applications. This article explores the biological activity of CHVE, focusing on its synthesis, polymerization behaviors, and applications in biological systems.
CHVE is characterized by its solubility in water and many organic solvents, making it a versatile compound in chemical processes. It is synthesized through the reaction of acetylene with ethanol in the presence of a base. This synthesis pathway is crucial for producing CHVE for industrial applications, particularly in the production of vinyl chloride polymers and fluoropolymer resins .
Polymerization Techniques
This compound can undergo various polymerization techniques, including cationic polymerization. Research has demonstrated that CHVE can be copolymerized with other monomers to enhance properties such as solubility and flexibility. For instance, copolymerization with tetradecyl methacrylate has been explored to improve cold flow properties and oxidative stability .
Biological Activity
-
Antimicrobial Properties :
- Studies have indicated that polymers derived from CHVE exhibit antimicrobial activity. For example, cationic polymers containing CHVE have shown effectiveness against various microbial strains by disrupting cell membranes, which suggests potential applications in biomedical coatings and drug delivery systems .
- Cell Viability :
- Gene Delivery Systems :
Case Study 1: Antimicrobial Activity
A study focused on cationic polymers derived from CHVE highlighted their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved depolarization of the cytoplasmic membrane, leading to cell death. The effectiveness of these polymers suggests their potential use in medical devices to prevent infections .
Case Study 2: Gene Delivery Efficiency
In another investigation, a gene delivery system utilizing CHVE-based cationic polymers was tested on human embryonic kidney cells (HEK293). The results indicated significant transfection efficiency with minimal toxicity compared to traditional methods. This study underscores the potential of CHVE-derived materials in advancing gene therapy techniques .
Market Insights
The global market for this compound is projected to grow significantly due to its increasing applications across various industries, including coatings, adhesives, and biomedical fields. The market size was valued at approximately USD 27 million in 2021 and is expected to reach USD 50 million by 2031, reflecting a compound annual growth rate (CAGR) of 6.1% .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing cyclohexyl vinyl ether (CHVE), and how are they validated?
CHVE can be synthesized via catalytic vinylation, where cyclohexanol reacts with acetylene in the presence of alkali metal hydroxides (e.g., KOH) under controlled conditions. Key parameters include reaction temperature (optimized near 60–80°C), acetylene feed rate, and catalyst selection (e.g., HgO or ZnCl₂ for regioselectivity) . Validation involves monitoring reaction progress using gas chromatography (GC) and verifying product purity via boiling point (147°C) and density (0.888 g/cm³ at 20°C) checks .
Q. Which spectroscopic techniques are most effective for characterizing CHVE’s structure and purity?
Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for structural confirmation, identifying vinyl ether protons (δ 4.0–4.5 ppm) and cyclohexyl resonances. Infrared (IR) spectroscopy detects the vinyl ether C-O-C stretch (~1220 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹). Purity is assessed via refractive index (n²⁰ = 1.482) and GC-MS to detect impurities like unreacted cyclohexanol or oligomers .
Advanced Research Questions
Q. How do reaction parameters influence the glass transition temperature (Tg) of poly(CHVE), and why do reported Tg values vary?
The Tg of poly(CHVE) (reported as 81°C in homopolymers) depends on molecular weight, crosslinking density, and polymerization initiators (e.g., cationic vs. radical) . Discrepancies arise from differences in sample preparation (e.g., solvent casting vs. bulk polymerization) and measurement techniques (DSC heating rates, sample history). Researchers should standardize protocols, such as using a heating rate of 10°C/min under nitrogen, and report polydispersity indices to reconcile data .
Q. What strategies optimize CHVE yield in catalytic vinylation, particularly regarding solvent and catalyst selection?
Solvents with low polarity (e.g., toluene) enhance acetylene solubility and reduce side reactions. Catalysts like ZnCl₂ improve regioselectivity, while HgO increases reaction rates but raises toxicity concerns. Yield optimization involves balancing acetylene feed rate (0.5–1.0 L/min) and reaction duration (2–4 hours). Post-synthesis, distillation at reduced pressure (20–30 mmHg) isolates CHVE with >99% purity .
Q. How does CHVE’s solubility profile impact its application in polymer electrolyte systems?
CHVE’s low water solubility (8% at 25°C) and miscibility with polar aprotic solvents (e.g., THF, DMF) make it suitable for synthesizing graft copolymers with poly(ethylene oxide) (PEO) side chains. These electrolytes require LiTFSI doping (1:20 salt-to-monomer ratio) and annealing at 80°C to enhance ionic conductivity (up to 10⁻⁴ S/cm). Solvent selection (e.g., dry DMF) and moisture control (<0.1 ppm H₂O) are critical to prevent side reactions .
Q. Methodological Considerations
Q. How should researchers address contradictions in reported physical properties of CHVE?
For example, molecular weight discrepancies (126.20 g/mol in vs. 196.32 g/mol in ) arise from misattribution to structurally similar compounds (e.g., cyclohexane-1,4-dimethanolmonovinylether, CAS 114651-37-5). Always cross-validate CAS numbers (CHVE: 2182-55-0) and reference peer-reviewed datasets .
Q. What safety protocols are essential when handling CHVE in synthetic workflows?
CHVE’s flammability (flash point 34°C) mandates inert-atmosphere storage (argon) and spark-free equipment. Use NIOSH-approved respirators if vapor exposure exceeds 3.3 kPa (60°C). Skin contact requires immediate washing with soap/water, while spills are neutralized with vermiculite .
Properties
IUPAC Name |
ethenoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYPVFBQRUBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31976-09-7 | |
Record name | Poly(cyclohexyl vinyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31976-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1074339 | |
Record name | (Ethenyloxy)-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-55-0 | |
Record name | Cyclohexyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2182-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Vinyloxy)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2182-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, (ethenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Ethenyloxy)-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (vinyloxy)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (VINYLOXY)CYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76WFY9VJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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